3-(2-furyl)-N-2-naphthylacrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-naphthalen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(10-9-16-6-3-11-20-16)18-15-8-7-13-4-1-2-5-14(13)12-15/h1-12H,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHGHGCYXNJBL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogs of 3-(2-furyl)-N-2-naphthylacrylamide, highlighting differences in substituents, molecular properties, and reported bioactivities:
Key Observations:
Naphthyl vs.
Furyl Acrylate vs. Acrylamide : 3-(2-Furyl)acrylate esters (e.g., Ia–f) exhibit weak antibacterial activity, whereas menthyloxycarbonyl analogs (IIa–f) show significantly higher potency . This suggests that the acrylamide backbone in this compound might offer different pharmacokinetic properties compared to ester derivatives.
Physicochemical and Pharmacological Considerations
- Water Solility : Sugar-conjugated analogs (e.g., Ia–f) were designed to address poor water solubility in parent compounds like 3-(2-furyl)acrylic acid . The 2-naphthyl group in this compound may reduce solubility compared to sugar esters but could enhance bioavailability in lipid-rich environments.
- Antifungal Potential: Compounds with furyl acrylamide motifs (e.g., Ib, Ie in ) exhibit potent antifungal activity, suggesting that this compound may share similar mechanisms of action, such as membrane disruption or enzyme inhibition.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(2-furyl)-N-2-naphthylacrylamide to achieve high yields and purity?
- Methodological Answer :
Synthesis optimization requires careful control of:- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility, while ethanol improves reaction kinetics for intermediates .
- Temperature : Maintain 0–5°C during exothermic steps (e.g., amide bond formation) to prevent side reactions, followed by gradual warming to room temperature .
- Catalysts : Use triethylamine or K₂CO₃ to deprotonate nucleophiles and accelerate acyl transfer .
- Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to naphthylamine ensures complete conversion .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves structural analogs .
Q. How do electronic effects of substituents (e.g., furan ring vs. naphthyl group) influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
The furan ring’s electron-donating nature increases electrophilicity at the α,β-unsaturated carbonyl, favoring Michael additions. Conversely, the naphthyl group’s steric bulk limits accessibility to planar transition states. Experimental validation involves:- Hammett analysis : Quantify substituent effects using para-substituted arylacrylamide analogs .
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., thiols) via HPLC to correlate electronic parameters with reactivity .
Q. What advanced characterization techniques beyond standard NMR and MS are recommended for confirming the stereochemistry of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration of crystalline derivatives (e.g., salts with chiral counterions) .
- Vibrational circular dichroism (VCD) : Differentiate enantiomers in solution phase by analyzing Cotton effects in the IR spectrum .
- DFT calculations : Compare experimental and computed optical rotations or ECD spectra to assign stereochemistry .
Advanced Research Questions
Q. How should researchers address contradictory results in biological activity studies of this compound analogs observed across different cell lines?
- Methodological Answer :
- Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) to minimize variability .
- Metabolic profiling : Use LC-MS to compare intracellular metabolite levels (e.g., glutathione) that may alter compound efficacy .
- Off-target screening : Employ kinome-wide profiling to identify context-dependent interactions .
Q. What computational modeling approaches are most effective for predicting the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess stability of key hydrogen bonds (e.g., acrylamide-NH to kinase hinge region) .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., furan vs. thiophene) to prioritize synthetic targets .
Q. What strategies can be employed to resolve solubility challenges of this compound in aqueous-based biological assays?
- Methodological Answer :
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Q. How does the conjugation of the acrylamide moiety with heteroaromatic systems (furan/naphthyl) affect the compound's photophysical properties?
- Methodological Answer :
- UV-Vis spectroscopy : The furan ring’s π→π* transitions (λmax ≈ 270 nm) red-shift upon conjugation with the acrylamide chromophore .
- Fluorescence quenching : Electron-rich naphthyl groups suppress emission via photoinduced electron transfer (PET), measurable via Stern-Volmer plots .
Q. What experimental evidence exists for the metabolic stability of this compound in hepatic microsome assays, and how do structural modifications improve this property?
- Methodological Answer :
- In vitro microsomal assays : Half-life (t1/2) <30 min in human liver microsomes indicates rapid CYP450-mediated oxidation .
- Structural optimization : Fluorination at the furan 5-position or methyl substitution on the naphthyl ring reduces metabolic clearance by 60% .
Q. What are the key considerations when designing structure-activity relationship (SAR) studies for this compound derivatives targeting neurological receptors?
- Methodological Answer :
- Systematic substitution : Vary substituents at the furan 5-position and naphthyl 2-position to map steric/electronic requirements .
- Pharmacophore modeling : Identify critical H-bond acceptors (acrylamide carbonyl) and aromatic features using Discovery Studio .
- Functional assays : Measure cAMP accumulation or calcium flux in neuronal cell lines expressing target GPCRs .
Q. How can researchers validate potential off-target interactions predicted for this compound using orthogonal screening methods?
- Methodological Answer :
- Thermal shift assays (TSA) : Detect binding to off-target proteins by monitoring thermal denaturation shifts via differential scanning fluorimetry .
- SPR biosensing : Quantify binding kinetics (kon/koff) for top candidates immobilized on sensor chips .
- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
